Sulfone, bis(p-azidophenyl) Sulfone, bis(p-azidophenyl)
Brand Name: Vulcanchem
CAS No.: 7300-27-8
VCID: VC21295486
InChI: InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H
SMILES: C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Molecular Formula: C12H8N6O2S
Molecular Weight: 300.3 g/mol

Sulfone, bis(p-azidophenyl)

CAS No.: 7300-27-8

Cat. No.: VC21295486

Molecular Formula: C12H8N6O2S

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Sulfone, bis(p-azidophenyl) - 7300-27-8

Specification

CAS No. 7300-27-8
Molecular Formula C12H8N6O2S
Molecular Weight 300.3 g/mol
IUPAC Name 1-azido-4-(4-azidophenyl)sulfonylbenzene
Standard InChI InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H
Standard InChI Key KRPUDHQXDFRBGF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Composition

Sulfone, bis(p-azidophenyl) has the molecular formula C12H8N6O2S, consisting of two phenyl rings connected by a sulfone (SO2) group with each ring bearing an azido (N3) group at the para position. This arrangement creates a symmetrical molecule with distinctive reactivity patterns determined by both the electron-withdrawing sulfone bridge and the highly reactive azido functionalities. The compound is also known by alternative names including 4,4'-diazidodiphenyl sulfone and bis(4-azidophenyl) sulfone, reflecting its structural characteristics.

Structural Data

The key structural parameters and identifiers of Sulfone, bis(p-azidophenyl) are summarized in the following table:

ParameterValue
Molecular FormulaC12H8N6O2S
Canonical SMILESC1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
CAS Number7300-27-8
DSSTOX Substance IDDTXSID10223283
Molecular Weight300.29 g/mol (calculated)

The presence of the azido groups contributes to the compound's unique chemical behavior, particularly its ability to participate in cycloaddition reactions and its potential energetic properties, requiring careful handling during synthesis and storage.

Physical Properties

Sulfone, bis(p-azidophenyl) exists as a solid at ambient temperature with physical characteristics influenced by its molecular structure. The azido groups impart specific spectroscopic signatures, including characteristic infrared absorption bands in the 2100-2150 cm⁻¹ region corresponding to the asymmetric stretching vibration of the N3 moiety. The compound exhibits limited water solubility but dissolves in various organic solvents, with solubility profiles influenced by the polar sulfone group and the relatively non-polar aromatic rings. These physical properties impact the handling, purification, and application protocols for the compound in various research and industrial settings.

Synthesis and Preparation

Synthetic Routes

The synthesis of Sulfone, bis(p-azidophenyl) typically involves a multi-step process starting from appropriate precursors. One common synthetic pathway begins with the diazotization of 4,4'-diaminodiphenyl sulfone (dapsone) using sodium nitrite in the presence of a strong acid, forming a diazonium salt intermediate. This intermediate then undergoes reaction with sodium azide to yield the desired bis-azide product. The reaction sequence requires careful temperature control, particularly during the diazotization step, which is typically conducted at low temperatures (0-5°C) to maintain the stability of the reactive diazonium intermediates .

Alternative Synthetic Approaches

An alternative approach to synthesizing Sulfone, bis(p-azidophenyl) involves starting from 4,4'-dichlorodiphenyl sulfone, which can undergo nucleophilic aromatic substitution with sodium azide in polar aprotic solvents. This method might require more forceful conditions due to the lower reactivity of aryl chlorides toward nucleophilic substitution compared to diazonium salts, but it avoids the formation of potentially unstable diazonium intermediates. The selection of an appropriate synthetic route depends on considerations including reagent availability, scale requirements, laboratory infrastructure, and safety protocols for handling potentially hazardous intermediates .

Purification Techniques

Following synthesis, Sulfone, bis(p-azidophenyl) typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include recrystallization from appropriate solvent systems, column chromatography using silica gel as the stationary phase, or a combination of these methods. The selection of purification approach depends on the specific impurity profile of the crude product and the required purity level for subsequent applications. Special attention to safety considerations is necessary during purification processes due to the potential energetic nature of azido compounds, particularly when concentrated during solvent removal steps.

Chemical Reactivity

Cycloaddition Reactions

The most significant reactivity of Sulfone, bis(p-azidophenyl) involves 1,3-dipolar cycloaddition reactions, particularly with alkynes to form 1,2,3-triazoles. This transformation represents a classic example of "click chemistry," offering high yields, minimal side reactions, and compatibility with various functional groups. The copper-catalyzed variant (CuAAC) provides regioselective access to 1,4-disubstituted triazoles, while the ruthenium-catalyzed version (RuAAC) can yield 1,5-disubstituted triazoles. The presence of two azido groups enables sequential or simultaneous cycloaddition reactions, leading to bis-triazole products with applications in polymer chemistry, materials science, and bioconjugation .

Reduction Reactions

The azido groups in Sulfone, bis(p-azidophenyl) can undergo reduction to yield the corresponding amine derivative (4,4'-diaminodiphenyl sulfone or dapsone). Various reducing agents can facilitate this transformation, including hydrogen with palladium catalysts, sodium borohydride, or tin(II) chloride in acidic conditions. This reductive pathway provides a synthetic connection between Sulfone, bis(p-azidophenyl) and dapsone, a clinically important antimicrobial agent used in the treatment of leprosy and certain dermatological conditions. The reduction process can be controlled to achieve selective transformation of a single azido group, enabling the synthesis of asymmetrically functionalized derivatives .

Thermal and Photochemical Reactions

Biological Activity

Antimicrobial Properties

Sulfone, bis(p-azidophenyl) has been investigated for its antimicrobial activity, particularly against Mycobacterium leprae, the causative agent of leprosy. The compound's mechanism of action is believed to be similar to that of other sulfones, including its structural analog dapsone, involving the inhibition of folic acid synthesis in susceptible organisms. This interference with a critical metabolic pathway prevents bacteria from synthesizing essential components for DNA replication, ultimately inhibiting their growth and multiplication. The presence of azido groups may provide additional modes of interaction with biological systems, potentially enhancing or modifying the antimicrobial profile compared to amino-substituted analogs.

Structure-Activity Relationships

The structural relationship between Sulfone, bis(p-azidophenyl) and established antimicrobial agents such as dapsone offers insights into structure-activity relationships within this compound class. The sulfone bridge appears to be a critical structural feature for antimicrobial activity, while variations in the para substituents (azido versus amino) influence pharmacokinetic properties, metabolic pathways, and potentially the spectrum of antimicrobial activity. Understanding these relationships provides a foundation for rational design of new sulfone derivatives with optimized therapeutic properties, including enhanced potency, improved selectivity, or reduced side effects in clinical applications .

Pharmacokinetic Considerations

Research Applications

Polymer Chemistry

Sulfone, bis(p-azidophenyl) finds significant applications in polymer chemistry, particularly in the synthesis of specialty polymers and crosslinked materials. The dual azido functionality enables the compound to serve as a bifunctional monomer in click polymerization reactions, leading to polytriazole polymers with unique structural and functional properties. These materials can exhibit characteristics including high thermal stability, mechanical strength, and chemical resistance. Additionally, the compound can function as a crosslinking agent, introducing covalent bridges between polymer chains through triazole formation, thereby enhancing the physical properties of the resulting materials for specialized applications in fields such as electronics, membrane technology, and advanced composites .

Click Chemistry Applications

The azido groups in Sulfone, bis(p-azidophenyl) make it particularly valuable in click chemistry applications, where high-yield, selective reactions are essential for efficient synthesis of complex structures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a reliable method for connecting this building block to a wide range of alkyne-functionalized molecules under mild conditions. This approach has been utilized in diverse fields including medicinal chemistry for the synthesis of potential therapeutic agents, materials science for the preparation of functional materials, and chemical biology for bioconjugation applications. The high efficiency and selectivity of these reactions enable precise control over molecular architecture, facilitating the development of materials with tailored properties for specific applications .

Comparison with Related Azide Compounds

Sulfone, bis(p-azidophenyl) can be compared with other azide-containing compounds to understand its distinctive properties and applications. For instance, Azidodifluoromethyl phenyl sulfone represents a different class of azido-containing sulfones with unique characteristics. While Sulfone, bis(p-azidophenyl) features azido groups directly attached to aromatic rings, Azidodifluoromethyl phenyl sulfone contains an azidodifluoromethyl group attached to a phenylsulfonyl moiety, resulting in different reactivity patterns and applications. The latter has been specifically developed as a stable fluorinated azide for click chemistry reactions, offering opportunities for introducing fluorine-containing groups into organic molecules through triazole formation .

Structural Comparisons

Relation to Dapsone

Sulfone, bis(p-azidophenyl) shares structural similarity with 4,4'-diaminodiphenyl sulfone (dapsone), a clinically established antimicrobial agent used primarily in the treatment of leprosy and certain dermatological conditions. The key structural difference lies in the para substituents, with azido groups in Sulfone, bis(p-azidophenyl) replacing the amino groups found in dapsone. This substitution fundamentally alters the chemical reactivity profile while potentially preserving some aspects of the biological activity. The synthetic relationship between these compounds is also noteworthy, as the reduction of Sulfone, bis(p-azidophenyl) provides a potential route to dapsone, establishing a practical connection between these structurally related sulfones .

Comparative Analysis of Related Sulfones

Various sulfone derivatives with different para substituents demonstrate how functional group variation influences chemical behavior and applications. The following table presents a comparative analysis of Sulfone, bis(p-azidophenyl) and structurally related compounds:

CompoundPara SubstituentPrimary ReactivityKey Applications
Sulfone, bis(p-azidophenyl)Azido (-N₃)Cycloaddition, reductionClick chemistry, polymer synthesis, potential antimicrobial
4,4'-Diaminodiphenyl sulfone (Dapsone)Amino (-NH₂)Nucleophilic substitutionEstablished antimicrobial for leprosy treatment
Bis(4-nitrophenyl) sulfoneNitro (-NO₂)Reduction, nucleophilic substitutionChemical intermediate, electron-deficient systems
4,4'-Dichlorodiphenyl sulfoneChloro (-Cl)Nucleophilic substitutionPolymer precursor, chemical intermediate

This comparison illustrates how systematic variation of functional groups on the same structural scaffold leads to compounds with distinct chemical behavior and specialized applications across different fields .

Electronic and Steric Factors

The electronic and steric properties of the para substituents in diphenyl sulfone derivatives significantly influence their chemical behavior and applications. The azido groups in Sulfone, bis(p-azidophenyl) exhibit a unique electronic profile, combining electron-withdrawing inductive effects with electron-donating resonance effects. Additionally, the linear geometry of the azido group imposes specific steric constraints that affect molecular packing in solid state and interaction with biological targets. These electronic and steric factors, in combination with the electron-withdrawing sulfone bridge, determine the reactivity patterns, stability characteristics, and potential applications of the compound in various research and practical contexts.

Future Research Directions

Materials Science Applications

Future research involving Sulfone, bis(p-azidophenyl) is likely to explore its potential in advanced materials applications, particularly in areas requiring precise molecular architectures and specialized functional properties. The compound's ability to form defined triazole linkages through click chemistry provides opportunities for developing new polymer systems with tailored mechanical, thermal, or optical properties. Potential applications include high-performance membranes for gas separation or water purification, thermally stable polymers for electronics applications, and functional materials for sensing or catalysis. The bifunctional nature of the compound enables crosslinking applications that could lead to materials with enhanced dimensional stability and resistance to environmental degradation .

Pharmaceutical Development

The structural relationship between Sulfone, bis(p-azidophenyl) and established pharmaceutical agents such as dapsone suggests potential for further investigation in drug discovery and development. Future research might explore modified derivatives with optimized pharmacokinetic profiles, enhanced antimicrobial spectrum, or reduced side effects compared to existing sulfone drugs. Additionally, the click chemistry capabilities of the compound could facilitate the synthesis of diverse chemical libraries for screening against various therapeutic targets, potentially identifying novel bioactive compounds with unique mechanisms of action. The azido functionality also presents opportunities for developing photoaffinity probes to study drug-receptor interactions at the molecular level .

Synthetic Methodology Advancement

Continuing research on Sulfone, bis(p-azidophenyl) may contribute to advances in synthetic organic chemistry, particularly in the development of improved methods for handling and transforming azide-containing compounds. This could include safer protocols for large-scale synthesis, novel catalyst systems for enhancing the efficiency and selectivity of cycloaddition reactions, or innovative approaches to controlling the reactivity of the azido groups for chemoselective transformations. Such methodological advancements would expand the practical utility of this compound and related azides in both research and industrial applications, enabling new synthetic pathways to complex molecules and materials .

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